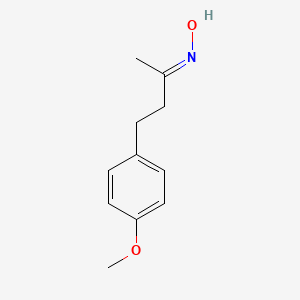
6-amino-3H-purine-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3H-purine-2,8-dione, also known as xanthine, is a heterocyclic aromatic compound that plays a significant role in medicinal chemistry. It is composed of fused six-membered and five-membered rings, specifically a pyrimidinedione ring and an imidazole ring. This compound is found naturally in plants like tea, coffee, and cocoa and is a fundamental framework for many alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 6-amino-3H-purine-2,8-dione involves reacting 6-amino-7-acetylpurine with an alkali at a temperature of 80°C to 100°C for 2 to 6 hours. The mixture is then treated with activated carbon for de-coloration, followed by neutralization with hydrochloric acid until the pH reaches 7 to 8. The solution is cooled to 0°C to 10°C, filtered, and the resulting filter cake is dried at 50°C to 100°C for 5 to 10 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3H-purine-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the amino group or the purine ring, typically using halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include various substituted purines and pyrimidines, which have significant pharmacological activities .
Scientific Research Applications
6-Amino-3H-purine-2,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in drug development.
Biology: It is involved in studying enzyme activities, particularly those related to purine metabolism.
Medicine: This compound and its derivatives are explored for their anticancer, anti-inflammatory, and analgesic properties
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 6-amino-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound reduces the production of uric acid, making it useful in treating conditions like gout .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness: 6-Amino-3H-purine-2,8-dione is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit xanthine oxidase distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H3N5O2 |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
6-amino-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12) |
InChI Key |
PGXVSGMNDAUSFY-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=O)N=C1NC(=O)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B12355662.png)
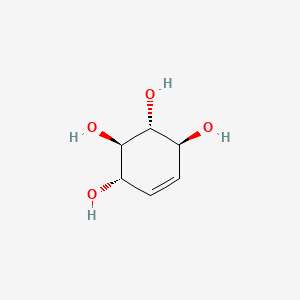
![5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B12355684.png)
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B12355688.png)

![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)
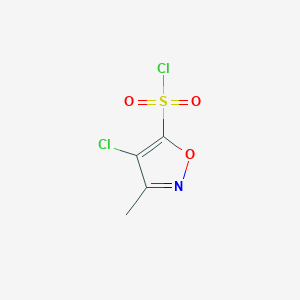
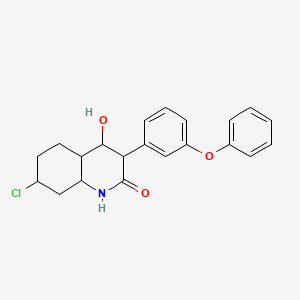
![2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B12355733.png)
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)
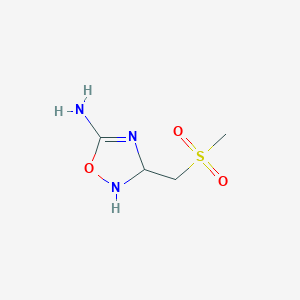
![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
![2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B12355761.png)
